molecular formula C18H16F2N4O2S B10895692 5-(difluoromethyl)-4-{[(E)-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol

5-(difluoromethyl)-4-{[(E)-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol

Cat. No.: B10895692
M. Wt: 390.4 g/mol
InChI Key: RHCAKZVPTWAFSF-ZVBGSRNCSA-N
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Description

5-(DIFLUOROMETHYL)-4-[((E)-1-{5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound featuring a difluoromethyl group, a triazole ring, and an indene moiety

Properties

Molecular Formula

C18H16F2N4O2S

Molecular Weight

390.4 g/mol

IUPAC Name

3-(difluoromethyl)-4-[(E)-[5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-yl]methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H16F2N4O2S/c19-16(20)17-22-23-18(27)24(17)21-9-14-6-7-15(26-14)10-25-13-5-4-11-2-1-3-12(11)8-13/h4-9,16H,1-3,10H2,(H,23,27)/b21-9+

InChI Key

RHCAKZVPTWAFSF-ZVBGSRNCSA-N

Isomeric SMILES

C1CC2=C(C1)C=C(C=C2)OCC3=CC=C(O3)/C=N/N4C(=NNC4=S)C(F)F

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCC3=CC=C(O3)C=NN4C(=NNC4=S)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(DIFLUOROMETHYL)-4-[((E)-1-{5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps, starting with the preparation of the indene and triazole intermediates. The difluoromethylation process is a key step, often achieved using difluoromethylation reagents under specific conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated triazole derivatives, while substitution reactions could produce a variety of functionalized compounds .

Scientific Research Applications

5-(DIFLUOROMETHYL)-4-[((E)-1-{5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antifungal or antibacterial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and stability, while the triazole ring may interact with active sites on target proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(DIFLUOROMETHYL)-4-[((E)-1-{5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its combination of a difluoromethyl group, a triazole ring, and an indene moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

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